4-hydroxy-10-methoxy-11b-methyl-5-phenyl-1,2,3,11b-tetrahydro-6H-pyrido[3,2,1-jk]carbazol-6-one
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Overview
Description
4-hydroxy-10-methoxy-11b-methyl-5-phenyl-1,2,3,11b-tetrahydro-6H-pyrido[3,2,1-jk]carbazol-6-one is a complex organic compound that belongs to the class of pyridocarbazoles. This compound is notable for its unique structural features, which include a fused pyrido[3,2,1-jk]carbazole skeleton. It is part of a broader family of compounds that are often found in natural products, such as alkaloids, and exhibit a range of biological activities .
Preparation Methods
The synthesis of 4-hydroxy-10-methoxy-11b-methyl-5-phenyl-1,2,3,11b-tetrahydro-6H-pyrido[3,2,1-jk]carbazol-6-one typically involves multiple steps:
Fischer Indole Synthesis: Arylhydrazines react with 2-methylcyclohexanone to form 4a-methyl-2,3,3,4a-tetrahydro-1H-carbazoles.
Cyclization: The resulting carbazoles are then cyclized with 2-substituted malonates to yield the desired pyridocarbazole structure.
Chemical Reactions Analysis
4-hydroxy-10-methoxy-11b-methyl-5-phenyl-1,2,3,11b-tetrahydro-6H-pyrido[3,2,1-jk]carbazol-6-one undergoes various chemical reactions:
Electrophilic Halogenation: This reaction introduces halogen atoms into the compound, such as converting it to 5-chloro-pyridocarbazole-4,6-dione.
Nucleophilic Halogenation: This reaction can produce derivatives like 4-chloro-pyridocarbazol-6-one.
Cyclization: Under thermolysis, 4-azido-5-phenylpyridocarbazol-6-one can cyclize to form indolo derivatives.
Common reagents used in these reactions include halogenating agents and azides, with conditions varying based on the desired product.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its structural similarity to natural alkaloids makes it a candidate for studying biological pathways and interactions.
Industry: Used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action for 4-hydroxy-10-methoxy-11b-methyl-5-phenyl-1,2,3,11b-tetrahydro-6H-pyrido[3,2,1-jk]carbazol-6-one involves its interaction with various molecular targets. The compound’s structure allows it to bind to specific enzymes and receptors, influencing biological pathways. For example, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .
Comparison with Similar Compounds
Similar compounds include other pyridocarbazoles and related heterocycles:
4-hydroxy-2-quinolones: These compounds share a similar core structure and exhibit comparable biological activities.
Indole Derivatives: Structurally related and often studied for their pharmacological properties.
Strychnos Alkaloids: Natural products with a similar fused ring system, known for their potent biological effects.
The uniqueness of 4-hydroxy-10-methoxy-11b-methyl-5-phenyl-1,2,3,11b-tetrahydro-6H-pyrido[3,2,1-jk]carbazol-6-one lies in its specific substitutions and the resulting biological activities, making it a valuable compound for research and development.
Properties
Molecular Formula |
C23H21NO3 |
---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
4-hydroxy-12-methoxy-9-methyl-3-phenyl-1-azatetracyclo[7.6.1.05,16.010,15]hexadeca-3,5(16),10(15),11,13-pentaen-2-one |
InChI |
InChI=1S/C23H21NO3/c1-23-12-6-9-16-20(25)19(14-7-4-3-5-8-14)22(26)24(21(16)23)18-11-10-15(27-2)13-17(18)23/h3-5,7-8,10-11,13,25H,6,9,12H2,1-2H3 |
InChI Key |
VAONZJWVEWYLQU-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCCC3=C1N(C4=C2C=C(C=C4)OC)C(=O)C(=C3O)C5=CC=CC=C5 |
Origin of Product |
United States |
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